
Diaziquone
准备方法
地亚醌是通过一系列涉及氮丙啶和苯醌衍生物的化学反应合成。 合成路线通常涉及在合适的催化剂存在下,2,5-二羟基-1,4-苯醌与氮丙啶反应形成氮丙啶苯醌结构 . 工业生产方法可能涉及使用优化的反应条件进行大规模合成,以确保最终产品的产率和纯度高 .
化学反应分析
科学研究应用
Antitumor Activity
Diaziquone has demonstrated significant antitumor activity in various clinical settings:
- Primary Brain Tumors : Clinical studies indicate that this compound is effective against gliomas and other primary brain tumors due to its ability to penetrate the blood-brain barrier .
- Gastric Cancer : A Phase II trial assessed this compound's efficacy in patients with untreated advanced gastric cancer. The study reported major toxicities such as myelosuppression and gastrointestinal complications but noted some patients achieved partial responses .
- Head and Neck Cancer : Another Phase II trial showed promising results for this compound in treating head and neck cancers, reinforcing its role as a valuable therapeutic agent in oncology .
Comparative Effectiveness
This compound has been compared with other chemotherapeutic agents to evaluate its efficacy:
Research Findings
Recent studies have explored the synthesis and evaluation of this compound analogs, aiming to enhance its efficacy and reduce toxicity:
- Novel Analogues : Research into bis-triaziquone analogs has shown varying degrees of cytotoxicity against different cancer cell lines. For instance, one study reported an analogue with an LC50 value indicating lower toxicity towards normal cells while maintaining effectiveness against cancer cells .
- Mechanistic Studies : Investigations into the reductive activation of this compound have revealed that its cytotoxic effects are mediated through the generation of reactive oxygen species (ROS) and DNA damage, further supporting its potential in hypoxic tumor environments .
Case Studies
- Phase II Study in Gastric Cancer :
- Combination Therapy in Head and Neck Cancer :
作用机制
地亚醌的作用机制涉及其穿过血脑屏障的能力,并发挥烷化剂的作用 . 它与DNA形成共价交联,导致DNA损伤并抑制DNA合成 . 这导致抑制肿瘤细胞增殖并诱导细胞死亡。 地亚醌的分子靶点包括DNA和参与DNA修复和复制的各种细胞酶 .
相似化合物的比较
生物活性
Diaziquone (AZQ) is an aziridinylbenzoquinone that has garnered attention for its biological activity, particularly in the context of cancer treatment. It exhibits properties akin to alkylating agents, demonstrating significant antitumor efficacy against various transplantable murine tumors. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.
Absorption and Distribution
This compound is characterized by rapid absorption and distribution within the body. Key pharmacokinetic parameters include:
- Half-life : The elimination half-life () is approximately 30 minutes, with a rapid distribution phase () of 1-3 minutes.
- Volume of Distribution : Exceeds total body water, indicating extensive tissue distribution.
- Central Nervous System Penetration : Achieves peak concentrations in the central nervous system (CNS) within one hour, reaching 30-50% of plasma levels .
Metabolism
This compound undergoes extensive hepatic metabolism, which influences its therapeutic efficacy and toxicity profile. The drug's rapid metabolism contributes to its short half-life and necessitates careful dosing in clinical settings.
This compound's mechanism involves reductive activation leading to DNA damage. Research indicates that it primarily induces single-strand breaks in DNA through a redox process:
- Activation : Reduced forms of this compound interact with DNA, altering its topology and introducing breaks .
- Cellular Effects : In vitro studies show that this compound inhibits DNA synthesis in cancer cell lines (e.g., HEp-2 cells), suggesting its potential as a chemotherapeutic agent .
Table 1: Summary of Pharmacokinetic Properties
Property | Value |
---|---|
Elimination Half-Life | ~30 minutes |
Distribution Half-Life | 1-3 minutes |
CNS Peak Concentration | 30-50% of plasma levels |
Volume of Distribution | Exceeds total body water |
Antitumor Efficacy
This compound has demonstrated notable antitumor activity, particularly against primary brain tumors. Clinical trials have shown:
- Phase I Trials : Indicated significant activity against intracerebral tumors with dose-limiting myelosuppression as the primary toxicity observed.
- Phase II Trials : Further supported this compound's efficacy in heavily pretreated patients, although limited activity was noted in other tumor types .
Case Studies
Several case studies have illustrated this compound's effectiveness:
- Case Study 1 : A patient with recurrent glioblastoma showed partial response after treatment with this compound, highlighting its potential in CNS malignancies.
- Case Study 2 : In pediatric patients with refractory brain tumors, this compound administration resulted in stabilization of disease for several months.
Table 2: Summary of Clinical Findings
Study Phase | Patient Population | Observed Activity | Notable Toxicity |
---|---|---|---|
Phase I | Various solid tumors | Significant myelosuppression | Severe thrombocytopenia |
Phase II | Heavily pretreated patients | Activity against brain tumors | Dose-limiting toxicity |
Toxicity Profile
The primary concern with this compound use is myelosuppression, which can lead to:
- Leukopenia : Decreased white blood cell count.
- Granulocytopenia : Increased risk of infections due to low neutrophil counts.
- Thrombocytopenia : Severe reduction in platelet counts, leading to bleeding risks .
These toxicities are often dose-related and can be exacerbated by prior therapies received by patients.
属性
CAS 编号 |
57998-68-2 |
---|---|
分子式 |
C16H20N4O6 |
分子量 |
364.35 g/mol |
IUPAC 名称 |
ethyl N-[2,5-bis(aziridin-1-yl)-4-(ethoxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate |
InChI |
InChI=1S/C16H20N4O6/c1-3-25-15(23)17-9-11(19-5-6-19)14(22)10(18-16(24)26-4-2)12(13(9)21)20-7-8-20/h3-8H2,1-2H3,(H,17,23)(H,18,24) |
InChI 键 |
WVYXNIXAMZOZFK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCC)N3CC3 |
规范 SMILES |
CCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCC)N3CC3 |
外观 |
Solid powder |
Key on ui other cas no. |
57998-68-2 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
Bulk: A sample stored at 60 °C in the dark for 30 days showed < 2% decomposition (HPLC). Solution: A sample in 5% DMA (1mg/mL) showed 18% decomposition after 8 hours at room temperature. (HPLC) |
溶解度 |
Water 0.72 (mg/mL) pH 4 buffer < 1 (mg/mL) pH 9 buffer < 1 (mg/mL) 10% Ethanol < 1 (mg/mL) 95% Ethanol < 1 (mg/mL) Methanol < 1 (mg/mL) Chloroform 5 - 7 (mg/mL) 5% Dimethylacetamide 1.5 (mg/mL) Dimethylacetamide 20 - 25 (mg/mL) Dimethylsulfoxide 25 - 30 (mg/mL) |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1,4-cyclohexadiene-1,4-dicarbamic acid, 2,5-(bis-(1-aziridinyl))-3,6-dioxo diethyl ester 2,5-bis(1-aziridinyl)-3,6-bis(carbethoxyamino)-1,4-benzoquinone 2,5-diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone 3,6-diaziridinyl-2,5-bis(carboethoxyamino)-1,4-benzoquinone AZQ CI-904 diaziquone diaziquone ion (1-) NSC 182986 NSC-182986 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。